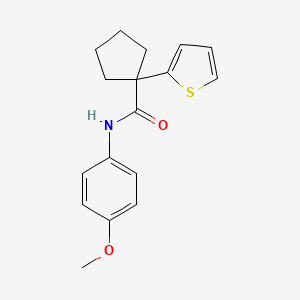

N-(4-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Description

N-(4-Methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic small molecule characterized by a cyclopentane backbone fused with a thiophene ring and a 4-methoxyphenyl carboxamide group. Its molecular formula is C₁₇H₁₈NO₂S (exact weight: 300.39 g/mol), featuring a thiophene moiety (a sulfur-containing heterocycle) and a methoxyphenyl group, which confer distinct electronic and steric properties.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-20-14-8-6-13(7-9-14)18-16(19)17(10-2-3-11-17)15-5-4-12-21-15/h4-9,12H,2-3,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEBCQQMFHBCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves the following steps:

Formation of the Cyclopentanecarboxamide Core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an amine derivative under dehydrating conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

Attachment of the Thiophenyl Group: The thiophenyl group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Structural and Electronic Differences

- Thiophene vs. Phenyl Substitution: The target compound’s thiophene ring enhances π-π stacking and sulfur-mediated interactions compared to phenyl-containing analogs (e.g., Analog 2 and 4). Thiophene’s electron-rich nature may improve binding to hydrophobic pockets in biological targets .

- Substituent Effects: The 4-methoxyphenyl group in the target compound improves solubility via the methoxy oxygen’s hydrogen-bonding capacity. In contrast, Analog 2’s Cl and CF₃ groups increase lipophilicity, likely enhancing membrane permeability but risking toxicity . Analog 1’s hydroxy and methylpropyl groups add steric bulk and hydrogen-bond donors, which may influence pharmacokinetics (e.g., absorption) .

Physicochemical and Pharmacokinetic Properties

- Solubility : The target compound’s methoxy group likely improves aqueous solubility compared to Analog 2’s halogenated derivatives.

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas phenyl groups (Analog 4) may offer greater stability .

- Molecular Weight : Analog 3’s higher molecular weight (~486 g/mol) may limit blood-brain barrier penetration compared to the target compound (~300 g/mol) .

Biological Activity

N-(4-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis of the Compound

The compound can be synthesized through various methods involving the coupling of 4-methoxyphenyl and thiophene moieties with cyclopentane carboxylic acid derivatives. The general synthetic route includes:

- Formation of Cyclopentane Derivative : Starting from cyclopentane-1-carboxylic acid.

- Substitution Reactions : Introducing the 4-methoxyphenyl group via nucleophilic substitution.

- Final Coupling : Adding the thiophene moiety to form the final product.

Antitumor Activity

This compound has been evaluated for its antitumor properties against various cancer cell lines. Preliminary studies indicate that this compound exhibits significant cytotoxic effects, making it a candidate for further development as an anticancer agent.

Table 1: In Vitro Antitumor Activity

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 99.93 | 8.99 |

| MCF-7 (Breast) | 100.39 | 8.26 |

| DU145 (Prostate) | 99.93 | 7.89 |

| HepG2 (Liver) | 99.98 | 6.92 |

The IC50 values indicate that this compound is more potent than some existing treatments, such as Sunitinib, which shows promise for its use in clinical settings .

The mechanism of action appears to involve the induction of apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase, preventing DNA replication.

- Alteration of Apoptotic Proteins : It affects both pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction.

- Caspase Activation : Activation of caspase-3 has been observed, which is a hallmark of apoptosis.

Case Studies and Research Findings

A study conducted on various analogs of this compound revealed that modifications to its structure could enhance its biological activity. For instance, certain derivatives exhibited improved IC50 values against specific cancer cell lines compared to the parent compound .

Comparative Analysis with Other Compounds

In comparative studies with similar compounds, this compound showed superior efficacy in inhibiting tumor growth.

Table 2: Comparison with Related Compounds

| Compound Name | IC50 (μM) | Cancer Type |

|---|---|---|

| N-(4-methoxyphenyl)-1-(thiophen-2-yl)... | 6.92 | HepG2 (Liver) |

| Sunitinib | 7.60 | HepG2 (Liver) |

| IMB-1406 | 8.99 | A549 (Lung) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.